

# "Antitubercular agent-12" chemical structure and properties

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## Compound of Interest

Compound Name: Antitubercular agent-12

Cat. No.: B12397920

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## An In-Depth Technical Guide on Antitubercular Agent-12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the novel antitubercular candidate, **Antitubercular agent-12**. The information is compiled for an audience of researchers, scientists, and professionals involved in the field of drug discovery and development.

## Chemical Identity and Physicochemical Properties

**Antitubercular agent-12**, chemically known as N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrofur-2-carboxamide, is a hybrid molecule integrating a nitrofur moiety with a 1,3,4-oxadiazole core.<sup>[1]</sup> This compound is also referenced in scientific literature as compound 2c.<sup>[2]</sup><sup>[3]</sup><sup>[4]</sup><sup>[5]</sup><sup>[6]</sup><sup>[7]</sup> The structural framework features a central 1,3,4-oxadiazole ring substituted at the 5-position with a 4-bromophenyl group and at the 2-position with a carboxamide linkage to a 5-nitrofur unit.<sup>[1]</sup>

A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Antitubercular Agent-12**

Property	Value	Reference
IUPAC Name	N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide	[1]
Molecular Formula	C <sub>13</sub> H <sub>7</sub> BrN <sub>4</sub> O <sub>5</sub>	[1]
Molecular Weight	379.12 g/mol	[1]
CAS Number	905677-04-5	[4]
Canonical SMILES	<chem>C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(O3)Br</chem>	[1]
InChI Key	GIOGLLKLDLCBYX-UHFFFAOYSA-N	[1]

## Biological Activity and Pharmacological Profile

**Antitubercular agent-12** has demonstrated significant in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains. Its biological activities are summarized in Table 2.

Table 2: In Vitro Biological Activity of **Antitubercular Agent-12**

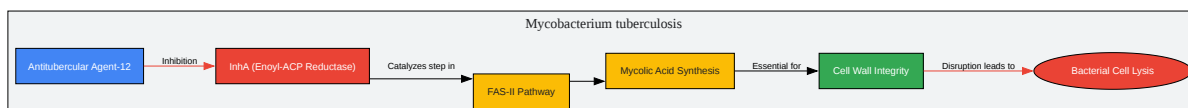
Assay	Value	Reference
MIC against M. tuberculosis H37Rv	1.439 µg/mL	[2][3][4][5][6]
Cytotoxicity (CC <sub>50</sub> )	57.34 µg/mL	[2][3][4][5][6]

The compound exhibits a favorable selectivity profile, with a significantly higher concentration required to induce cytotoxicity compared to its effective concentration against M. tuberculosis.

## Proposed Mechanism of Action

The mechanism of action for nitrofuran-1,3,4-oxadiazole hybrids, such as **Antitubercular agent-12**, is believed to involve the inhibition of essential metabolic pathways within the

mycobacterium. A likely target is the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system responsible for the biosynthesis of mycolic acids. Mycolic acids are crucial components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall synthesis, leading to bacterial cell death.



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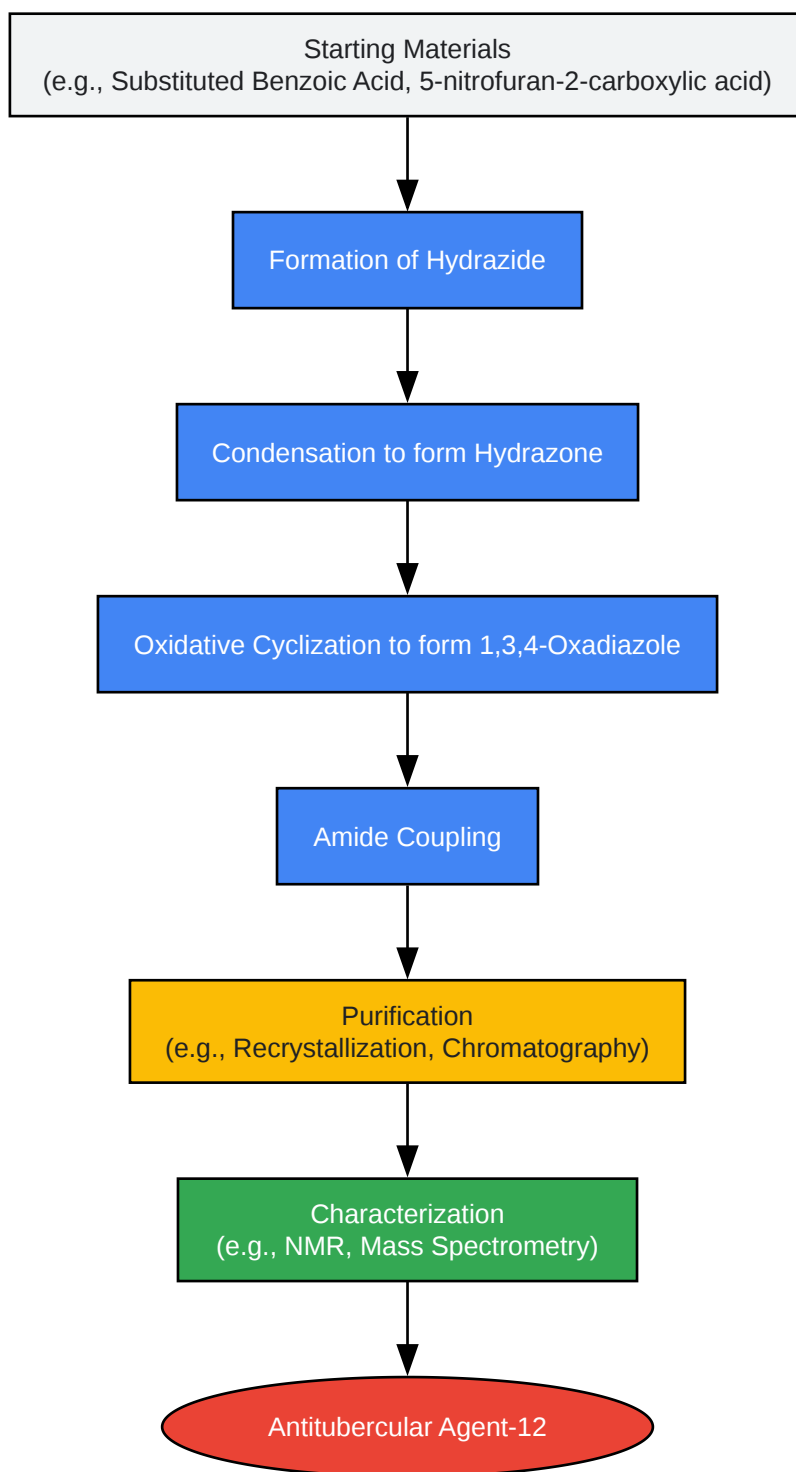
Caption: Proposed mechanism of action for **Antitubercular agent-12**.

## Experimental Protocols

The following are generalized experimental protocols based on standard methodologies for the synthesis and evaluation of antitubercular agents. For the specific, detailed procedures for **Antitubercular agent-12**, it is recommended to consult the primary literature, specifically the work by Wang et al. (2022) in Bioorganic & Medicinal Chemistry.

## General Synthesis of Nitrofuran-1,3,4-oxadiazole Hybrids

The synthesis of compounds like **Antitubercular agent-12** typically involves a multi-step process. A general workflow is outlined below.



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Caption: General synthesis workflow for nitrofuran-1,3,4-oxadiazole hybrids.

A more detailed, though still generalized, protocol is as follows:

- **Synthesis of Substituted Benzohydrazide:** A substituted benzoic acid is esterified and then reacted with hydrazine hydrate to form the corresponding benzohydrazide.
- **Formation of N'-acylhydrazones:** The substituted benzohydrazide is condensed with 5-nitrofur-2-carbaldehyde to yield the N'-acylhydrazone.
- **Oxidative Cyclization:** The hydrazone is treated with an oxidizing agent, such as chloramine-T, to induce cyclization and form the 2-substituted-5-(5-nitrophenyl)-1,3,4-oxadiazole.
- **Amide bond formation:** The final step involves the coupling of the 1,3,4-oxadiazole intermediate with a suitable carboxylic acid derivative to form the final product.
- **Purification and Characterization:** The crude product is purified using techniques like recrystallization or column chromatography. The structure and purity of the final compound are confirmed by spectroscopic methods such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay)

- **Preparation of Bacterial Culture:** Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
- **Compound Preparation:** **Antitubercular agent-12** is dissolved in DMSO to prepare a stock solution, which is then serially diluted in 7H9 broth.
- **Assay Setup:** The bacterial suspension is added to a 96-well microplate containing the serially diluted compound. A drug-free control and a background control (broth only) are included.
- **Incubation:** The plate is incubated at 37°C for 5-7 days.
- **Addition of Alamar Blue:** A solution of Alamar Blue and Tween 80 is added to each well.
- **Second Incubation:** The plate is incubated again for 24 hours.

- **Reading:** The fluorescence or absorbance is measured. A change from blue to pink indicates bacterial growth.
- **MIC Determination:** The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change.

## In Vitro Cytotoxicity Assay (MTT Assay)

- **Cell Culture:** A suitable mammalian cell line (e.g., Vero cells) is cultured in appropriate media in a 96-well plate and incubated to allow cell attachment.
- **Compound Exposure:** The cells are treated with serial dilutions of **Antitubercular agent-12** and incubated for 48-72 hours.
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a further 2-4 hours.
- **Formazan Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Absorbance Reading:** The absorbance is measured at a specific wavelength (e.g., 570 nm).
- **CC<sub>50</sub> Determination:** The 50% cytotoxic concentration (CC<sub>50</sub>) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

## Conclusion

**Antitubercular agent-12** is a promising lead compound in the development of new therapeutics for tuberculosis. Its potent in vitro activity against *M. tuberculosis* and favorable selectivity index warrant further investigation. The proposed mechanism of action, targeting the essential mycolic acid biosynthesis pathway, suggests that it may be effective against drug-resistant strains. Further studies, including in vivo efficacy and detailed pharmacokinetic and pharmacodynamic profiling, are necessary to fully elucidate its therapeutic potential.

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